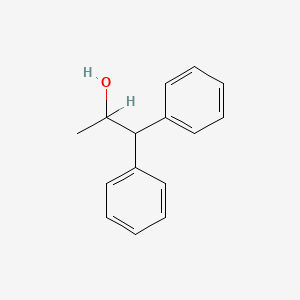

1,1-Diphenyl-2-propanol

描述

Overview and Significance within Diphenyl-Substituted Alcohol Chemistry

1,1-Diphenyl-2-propanol is a secondary alcohol characterized by the presence of two phenyl groups attached to the first carbon atom of a propanol (B110389) chain. Its significance in the field of diphenyl-substituted alcohol chemistry stems primarily from its role as a synthetic intermediate. The compound's structure, featuring bulky phenyl substituents adjacent to a reactive hydroxyl group, makes it a valuable model for studying stereochemical control and reaction mechanisms.

A common and illustrative synthesis of this compound involves the reduction of the corresponding ketone, 1,1-Diphenyl-2-propanone. prepp.in This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an aprotic solvent like diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol. prepp.in This classic reduction highlights the compound's accessibility from readily available ketone precursors, positioning it as a useful intermediate in multi-step synthetic pathways. The reactivity of its hydroxyl group allows for further functionalization, making it a versatile building block for more complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29338-49-6 | chemicalbook.com, sigmaaldrich.com, chemicalbook.com |

| Molecular Formula | C₁₅H₁₆O | chemicalbook.com, nih.gov |

| Molecular Weight | 212.29 g/mol | chemicalbook.com, nih.gov |

| Melting Point | 59-62 °C | chemicalbook.com, chemicalbook.com |

| Boiling Point | 312.13 °C (estimated) | chemicalbook.com |

| Appearance | Solid | nih.gov |

Structural Context and Isomeric Considerations within Propanol Frameworks

The structure of this compound is defined by a three-carbon propane (B168953) backbone. The hydroxyl (-OH) group is located on the second carbon (C2), making it a secondary alcohol. The first carbon (C1) is bonded to two phenyl rings. This arrangement creates a chiral center at C2, meaning this compound can exist as a pair of enantiomers, (R)-1,1-Diphenyl-2-propanol and (S)-1,1-Diphenyl-2-propanol.

The placement of the two phenyl groups and the hydroxyl group is crucial to the compound's chemical identity and reactivity. Within the broader family of diphenylpropanols, numerous structural isomers exist, each with distinct properties and synthetic applications. These isomers differ in the positions of the phenyl and hydroxyl substituents on the propane chain. Understanding these isomeric variations provides a clearer context for the specific characteristics of this compound.

Table 2: Structural Isomers of Diphenylpropanol

| Compound Name | Molecular Formula | Position of Phenyl Groups | Position of Hydroxyl Group | Key Structural Feature | Source(s) |

| This compound | C₁₅H₁₆O | C1, C1 | C2 | Secondary alcohol, gem-diphenyl at C1 | nih.gov |

| 1,1-Diphenyl-1-propanol | C₁₅H₁₆O | C1, C1 | C1 | Tertiary alcohol, gem-diphenyl at C1 | nih.gov |

| 1,2-Diphenyl-2-propanol (B11989151) | C₁₅H₁₆O | C1, C2 | C2 | Tertiary alcohol, vicinal phenyl groups | nih.gov |

| 2,3-Diphenylpropanol | C₁₅H₁₆O | C2, C3 | C1 | Primary alcohol | nih.gov |

Historical Context of Diphenylpropanol Studies in Organic Synthesis

The study of diphenylpropanols is intrinsically linked to the historical development of fundamental reactions in organic synthesis, particularly the chemistry of carbonyl compounds and organometallic reagents. The preparation of various diphenylpropanol isomers has long been a part of the exploration of ketone reduction and Grignard reactions.

For instance, the synthesis of this compound from its corresponding ketone via reduction with agents like LiAlH₄ is a textbook example of nucleophilic addition to a carbonyl group, a reaction class that has been extensively studied since the early 20th century. prepp.in Similarly, the synthesis of other isomers, such as tertiary alcohols like 1,1-Diphenyl-1-propanol, would historically be approached through the reaction of an ester (e.g., methyl benzoate) or ketone (benzophenone) with an appropriate Grignard reagent (e.g., ethylmagnesium bromide or methylmagnesium bromide, respectively).

These classic synthetic methods underscore that diphenylpropanols have served as accessible and illustrative substrates for chemists to investigate reaction outcomes, steric hindrance, and the assembly of carbon-carbon bonds for many decades. Their presence in the chemical literature is a testament to their role in the foundational expansion of synthetic organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

1,1-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZAWYBXBHTHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031184 | |

| Record name | 1,1-Diphenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29338-49-6 | |

| Record name | α-Methyl-β-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29338-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-beta-phenylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029338496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29338-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-β-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Pathways and Mechanistic Investigations of 1,1 Diphenyl 2 Propanol

Reactivity of the Hydroxyl Moiety: Derivatization and Functional Group Interconversions

The secondary hydroxyl group in 1,1-Diphenyl-2-propanol is the primary site for many chemical transformations. These reactions are typical of secondary alcohols but are often influenced by the bulky diphenylmethyl substituent. Functional group interconversion, the process of converting one functional group into another, is a key strategy in synthetic organic chemistry. imperial.ac.uklookchem.com

Key reactions involving the hydroxyl moiety include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, α,α-diphenylacetone. This transformation involves the removal of a hydrogen atom from the hydroxyl group and the adjacent carbon. smolecule.com

Dehydration: Under acidic conditions, this compound undergoes dehydration, which is an elimination reaction involving the loss of a water molecule to form the alkene 1,1-diphenylpropene. smolecule.com

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This can be achieved using various reagents. For instance, conversion to alkyl iodides can be accomplished using reagents like 2,2'-binaphthylene phosphorochloridite (BINOL-PCl) and iodine. tubitak.gov.tr

Formation of Sulfonic Esters: Alcohols can be converted into sulfonic esters, such as tosylates or mesylates. ub.edu This derivatization transforms the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction typically involves treating the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. ub.edu

Table 1: Selected Derivatization Reactions of the Hydroxyl Group This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Oxidizing Agents | α,α-Diphenylacetone | smolecule.com |

| Dehydration | Acid Catalyst | 1,1-Diphenylpropene | smolecule.com |

| Iodination | BINOL-PCl, I₂ | 2-Iodo-1,1-diphenylpropane | tubitak.gov.tr |

| Esterification (Sulfonate) | TsCl, Pyridine | 1,1-Diphenyl-2-propyl tosylate | ub.edu |

Reactions Involving the Geminal Diphenyl Moieties

The two phenyl groups of this compound are susceptible to electrophilic aromatic substitution. The bulky alkyl substituent attached to the benzene (B151609) rings is an activating group and directs incoming electrophiles to the ortho and para positions. However, due to the significant steric hindrance from the rest of the molecule, substitution at the para position is strongly favored.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound and related structures is crucial for controlling reaction outcomes and designing new synthetic pathways.

The photochemical reactions of 1,1-diphenylpropene, the dehydration product of this compound, provide insight into electron transfer processes. researchgate.net The photoaddition of alcohols to 1,1-diphenylpropene can proceed via an electron-transfer mechanism, particularly when a photosensitizer is used. nih.govnih.gov In these reactions, the sensitizer (B1316253) absorbs light and enters an excited state. It then interacts with the diphenylpropene, leading to the formation of an exciplex and subsequent electron transfer to generate a radical ion pair. nih.gov This process is central to achieving enantiodifferentiating reactions, where the chiral environment provided by the sensitizer dictates the stereochemical outcome of the nucleophilic attack by the alcohol. nih.govrsc.org The efficiency and pathway of these electron transfer processes can be influenced by factors such as solvent polarity and temperature. nih.gov

The synthesis of the carbon skeleton of this compound often involves Friedel-Crafts type reactions, which proceed through carbocationic intermediates. byjus.commt.com In a typical Friedel-Crafts alkylation, a Lewis acid catalyst like AlCl₃ reacts with an alkyl halide to generate an electrophilic carbocation. byjus.comucalgary.ca This carbocation then attacks the aromatic ring in an electrophilic aromatic substitution. mt.com The stability of the carbocation is a key factor, and rearrangements to form more stable carbocations are common. ucalgary.ca Carbocations can also be generated from alkenes or alcohols in the presence of a strong acid. ucalgary.capressbooks.pub The reaction of a carbocation with an aromatic ring forms a cyclohexadienyl cation intermediate, which then loses a proton to restore aromaticity and yield the alkylated product. byjus.com

Photochemical Transformations and Reactivity Profiling

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. mdpi.com The diphenyl-substituted framework of this compound and its derivatives makes them interesting candidates for photochemical studies.

A significant area of research has been the enantiodifferentiating photoaddition of alcohols to 1,1-diphenylpropene, which is a direct precursor to ethers of this compound. rsc.org These reactions aim to create optically active products from achiral starting materials by using a chiral influence during the photoreaction. nih.gov

Researchers have successfully used chiral photosensitizers to induce enantioselectivity in the anti-Markovnikov addition of alcohols like methanol (B129727) to 1,1-diphenylpropene. nih.govrsc.org For example, using a cyanonaphthalene-modified β-cyclodextrin as a supramolecular sensitizer, the photoaddition of methanol to 1,1-diphenylpropene yields an optically active ether. nih.govrsc.orgelsevierpure.com The cyclodextrin (B1172386) cavity provides a chiral microenvironment where the reaction takes place.

In other studies, saccharide naphthalenecarboxylates have been employed as chiral sensitizers. nih.gov By optimizing factors such as the solvent and temperature, an enantiomeric excess (ee) of up to 58% was achieved, which was a record for a photosensitized bimolecular enantiodifferentiating reaction at the time. nih.gov The mechanism involves an electron transfer from the excited sensitizer to the alkene within a chiral exciplex intermediate. nih.gov The temperature and pressure can also be critical factors in controlling the enantioselectivity, especially in near-critical and supercritical fluid media like carbon dioxide. oup.com

Table 2: Research Findings in Enantiodifferentiating Photoaddition to 1,1-Diphenylpropene This table is interactive. You can sort and filter the data.

| Precursor | Nucleophile | Sensitizer/Chiral Auxiliary | Key Finding | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1,1-Diphenylpropene | Methanol | Cyanonaphthalene-modified β-cyclodextrin | First supramolecular photosensitization of this reaction; chiral sense of product inverts with temperature. | Optically active product formed | rsc.org, nih.gov, elsevierpure.com |

| 1,1-Diphenylpropene | Methanol, Ethanol, 2-Propanol | Saccharide naphthalenecarboxylates | Microenvironmental polarity control enhances chemical and optical yields. | Up to 58% | nih.gov |

| 1,1-Diphenylpropene | Methanol | Not specified (Study of T/P effects) | Enantiomeric excess is critically dependent on temperature and pressure in supercritical CO₂. | Not specified | oup.com |

Enzymatic Biotransformations and Biocatalysis in this compound Synthesis

Enzymatic biotransformations are increasingly utilized in chemical synthesis for their high selectivity and environmentally benign reaction conditions. In the context of this compound, enzymatic methods, particularly those involving lipases, have been explored for the enantioselective synthesis of its stereoisomers. These biocatalytic approaches offer a powerful alternative to traditional chemical methods for producing enantiomerically pure compounds.

Lipase-Catalyzed Transesterification for Enantioselective Conversion

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, but in non-aqueous environments, they can effectively catalyze esterification and transesterification reactions. This capability has been harnessed for the kinetic resolution of racemic alcohols, including this compound. The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor, leading to the formation of an ester from one enantiomer while the other remains largely unreacted.

A notable example is the use of Pseudomonas stutzeri lipase (B570770) (PSL), which has demonstrated high enantioselectivity (E > 200) in the transesterification of 1,2-diarylethanols. acs.org This high E value indicates a significant difference in the reaction rates of the two enantiomers, allowing for efficient separation. acs.org Similarly, lipases from Candida antarctica (CALB) have been successfully employed in the kinetic resolution of various chiral alcohols through transesterification, achieving high enantiomeric excesses (up to >99%) for both the unreacted alcohol and the ester product. science.gov The enantioselectivity of these reactions allows for the preparation of both (R)- and (S)-enantiomers in high purity.

The general scheme for the lipase-catalyzed transesterification of a racemic alcohol is as follows:

Racemic Alcohol + Acyl Donor Enantioenriched Ester + Enantioenriched Alcohol

This process is highly valued for producing chiral building blocks essential in the pharmaceutical industry. science.gov

Effect of Temperature and Solvent on Biocatalytic Efficiency

The efficiency and selectivity of lipase-catalyzed reactions are significantly influenced by reaction parameters, particularly temperature and the choice of solvent.

Temperature:

Temperature plays a crucial role in enzyme activity and stability. Generally, increasing the reaction temperature enhances the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. researchgate.net Interestingly, in some lipase-catalyzed resolutions, higher temperatures have been shown to maintain excellent enantioselectivity. For instance, the transesterification of this compound catalyzed by Burkholderia cepacia lipase immobilized on porous ceramic particles (lipase PS-C II) proceeded with high enantioselectivity at temperatures up to 120°C. researchgate.net The highest conversion of 39% was achieved between 80-90°C. researchgate.net This retention of enantioselectivity at elevated temperatures is an attractive feature for industrial applications, as it allows for faster reaction rates without compromising the optical purity of the product. researchgate.net Conversely, lowering the reaction temperature can sometimes improve enantioselectivity, although it may adversely affect the conversion rate. researchgate.net

Solvent:

The organic solvent used as the reaction medium can profoundly impact the biocatalyst's performance. wur.nl Solvents can affect the solubility of substrates, modulate the enzyme's conformation and activity, and influence the reaction equilibrium. wur.nlnih.gov For lipase-catalyzed reactions, non-polar, hydrophobic solvents are often preferred as they tend to maintain the enzyme's active conformation. In the case of this compound, the lipase-catalyzed transesterification has been successfully carried out in n-decane at high temperatures. researchgate.netresearchgate.net

The choice of solvent is a critical optimization parameter. For example, in the biocatalytic synthesis of 1-phenylpropane-1,2-diol, methyl tert-butyl ether (MTBE) was found to be the best solvent for the carboligation step. acs.org The use of organic solvents can increase the solubility of hydrophobic substrates and shift the thermodynamic equilibrium to favor synthesis over hydrolysis. wur.nl However, some organic solvents, particularly water-miscible ones, can have an inhibitory effect on the biocatalyst at high concentrations. wur.nl Therefore, a careful selection of the solvent system is essential to achieve high biocatalytic efficiency.

Interactive Data Table: Effect of Temperature on Lipase-Catalyzed Resolution of this compound

| Lipase Source | Support | Temperature (°C) | Conversion (%) | Enantioselectivity | Reference |

| Burkholderia cepacia | Porous Ceramic | 40-120 | - | High | researchgate.net |

| Burkholderia cepacia | Porous Ceramic | 80-90 | 39 | High | researchgate.net |

Stereochemical Control and Enantiomeric Resolution of 1,1 Diphenyl 2 Propanol

Principles of Chirality and Stereoisomerism in 1,1-Diphenyl-2-propanol

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. In the case of this compound, the carbon atom at the second position (C2) is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a diphenylmethyl group (-CH(C6H5)2). This C2 atom is therefore a stereocenter, rendering the molecule chiral.

The presence of this single stereocenter gives rise to two non-superimposable mirror-image isomers, known as enantiomers. These are designated as (R)-1,1-Diphenyl-2-propanol and (S)-1,1-Diphenyl-2-propanol. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.orgjackwestin.com Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive. libretexts.orgjackwestin.com

The spatial arrangement of the atoms, or stereoisomerism, is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Kinetic Resolution Strategies for Enantiopure this compound

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Biocatalysis, particularly using enzymes like lipases, has emerged as a powerful tool for kinetic resolution due to its high enantioselectivity and mild reaction conditions. Lipases are enzymes that catalyze the hydrolysis of esters or, in organic solvents, the reverse reaction of esterification. In the context of resolving racemic this compound, lipases can selectively acylate one enantiomer at a much faster rate than the other.

A frequently used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB), often immobilized as Novozym 435. nih.govnih.gov This enzyme has demonstrated high enantioselectivity in the resolution of various secondary alcohols. nih.govmdpi.comnih.gov The process typically involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or a fatty acid, in an organic solvent. nih.govnih.gov The lipase will preferentially catalyze the esterification of one enantiomer, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent separation of the resulting ester and the unreacted alcohol yields both enantiomers in enriched forms.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the lipase's ability to discriminate between the two enantiomers. A high E-value is desirable for obtaining high enantiomeric excess (ee) of both the product and the remaining substrate. Several factors can be optimized to maximize enantioselectivity and conversion.

Research on the kinetic resolution of a similar compound, 1-phenyl-1-propanol (B1198777), has shown that the choice of lipase, acyl donor, solvent, and temperature significantly influences the outcome. nih.govnih.gov For instance, Novozym 435 was found to be highly enantioselective. nih.govnih.gov The solvent's properties, such as its log P value (a measure of lipophilicity), also play a critical role. nih.gov Additionally, parameters like the molar ratio of the acyl donor to the alcohol, the amount of enzyme, and the reaction temperature can be fine-tuned to achieve optimal results. nih.govnih.gov For example, in one study on 1-phenyl-1-propanol, the highest enantiomeric excess of the (S)-enantiomer (95%) was achieved using toluene (B28343) as the solvent, lauric acid as the acyl donor, and a temperature of 50°C. nih.gov Another study employing response surface methodology (RSM) to optimize the resolution of 1-phenyl-1-propanol identified optimal conditions that yielded an enantiomeric excess of 91% in just 3 hours. nih.gov

| Parameter | Optimized Condition (1-phenyl-1-propanol) | Reference |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | nih.govnih.gov |

| Acyl Donor | Vinyl laurate or Lauric acid | nih.govnih.gov |

| Solvent | Isooctane or Toluene | nih.govnih.gov |

| Temperature | 47-50 °C | nih.govnih.gov |

| Substrate Concentration | 233 mM | nih.gov |

| Acyl Donor/Substrate Ratio | 1:1 to 1.5:1 | nih.govnih.gov |

Table 1: Optimized Parameters for Lipase-Catalyzed Kinetic Resolution

Diastereomeric Approaches to Enantiomer Separation

Since enantiomers have identical physical properties, their direct separation is challenging. libretexts.org A classical and effective method to overcome this is to convert the enantiomeric mixture into a pair of diastereomers. libretexts.orglibretexts.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.org

For a racemic mixture of this compound, this can be achieved by reacting the alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or its derivative. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric esters. For example, reacting (R,S)-1,1-Diphenyl-2-propanol with a pure (R)-chiral acid would yield a mixture of (R,R) and (S,R) diastereomeric esters. libretexts.org

These diastereomers can then be separated based on their differing solubilities through fractional crystallization. libretexts.org Once separated, the individual diastereomers are subjected to hydrolysis to cleave the ester bond, regenerating the enantiomerically pure alcohol and recovering the chiral resolving agent. libretexts.orglibretexts.org A study on the related 1,2-diphenyl-1-propanol system utilized 3-nitrophthalic anhydride (B1165640) as a resolving agent, which forms diastereomeric esters that can be separated. acs.org

Direct Enantiomeric Separation Techniques for Related Chiral Compounds

While derivatization to diastereomers is a powerful technique, direct methods for separating enantiomers are also available, most notably chiral chromatography. jackwestin.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary chromatographic methods used for chiral separations. For alcohols, direct analysis by GC on a chiral stationary phase is possible without prior derivatization. nih.gov Research has shown that racemic aromatic alcohols can be resolved on proline-based chiral stationary phases. nih.gov In such separations, aromatic racemic analytes often exhibit higher enantioselectivities compared to their aliphatic counterparts. nih.gov

Chiral HPLC is another widely used technique for the separation of enantiomers. researchgate.net The choice of the chiral stationary phase is critical and various types are commercially available, each suited for different classes of compounds. This direct separation method avoids the additional steps of derivatization and subsequent cleavage required in diastereomeric resolution, making it a more streamlined approach in many cases. researchgate.net

Application of Chiral Auxiliaries in Diphenylpropanol Synthesis

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly through asymmetric synthesis. One common strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comthieme-connect.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

This approach involves several key steps:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

A diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. scielo.org.mx

Sophisticated Spectroscopic Characterization and Structural Elucidation of 1,1 Diphenyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,1-Diphenyl-2-propanol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's framework can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms within the molecule. The methyl protons give rise to a characteristic doublet in the upfield region of the spectrum, appearing between δ 1.3 and 1.4 ppm. This splitting pattern, a doublet, is a result of spin-spin coupling with the single adjacent methine proton, following the n+1 rule. The coupling constant (J) for this interaction is typically in the range of 6.5-7.0 Hz. The aromatic protons of the two phenyl groups are expected to produce complex multiplets in the downfield region, generally between δ 7.0 and 7.5 ppm, indicative of their varied electronic environments. The methine proton (CH) and the hydroxyl proton (OH) would also present distinct signals, with their chemical shifts influenced by solvent and concentration.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methyl (CH₃) | 1.3-1.4 | Doublet | 6.5-7.0 |

| Aromatic (Ar-H) | ~7.0-7.5 | Multiplet | N/A |

| Methine (CH) | Data not available | Multiplet | Data not available |

| Hydroxyl (OH) | Data not available | Singlet (broad) | N/A |

Detailed experimental studies on the conformational preferences of this compound using spectroscopic data are not extensively documented in the available literature. However, studies on structurally related compounds, such as 1-phenyl-2-propanol, have shown that only a single conformational isomer is observed in the microwave spectrum, suggesting a strong preference for a specific spatial arrangement. researchgate.net For this compound, the rotational freedom around the C-C and C-O bonds would allow for various conformers. The preferred conformation would likely be governed by steric hindrance between the bulky phenyl groups and the methyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the π-electron systems of the phenyl rings. Further research employing techniques like variable-temperature NMR or computational modeling would be necessary to fully elucidate the conformational landscape of this molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern under electron impact ionization. smolecule.com The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 212, which corresponds to the molecular weight of the compound. smolecule.com The intensity of this peak is typically moderate, reflecting the relative stability of the aromatic system. smolecule.com

A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃), resulting in a significant fragment ion at m/z 197 ([M-15]⁺). smolecule.com Other notable peaks in the mass spectrum are observed at m/z 168, 167, and 165. nih.gov The peak at m/z 167 likely corresponds to the stable diphenylmethyl cation ([C₁₃H₁₁]⁺), formed through cleavage of the C-C bond adjacent to the phenyl-substituted carbon.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. The computed exact mass of this compound (C₁₅H₁₆O) is 212.120115130 Da. nih.gov This high level of accuracy is invaluable for confirming the elemental composition of the molecule.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 212 | [C₁₅H₁₆O]⁺ (Molecular Ion) | Confirms molecular weight |

| 197 | [M - CH₃]⁺ | Loss of a methyl group |

| 168 | Data not available | Prominent fragment |

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) | Stable carbocation fragment |

| 165 | Data not available | Prominent fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction studies provide definitive information on the three-dimensional structure of this compound in its crystalline solid state. smolecule.com Analysis of single crystals reveals that the compound crystallizes in the monoclinic space group P2₁/c. smolecule.com The unit cell parameters have been determined as a = 10.5 Å, b = 12.3 Å, and c = 11.8 Å, with a β angle of 95.2°. smolecule.com

The molecular structure elucidated by this method shows the central carbon atom bonded to the two phenyl groups. A notable feature is the dihedral angle between the planes of these two aromatic rings, which is approximately 65-70°. smolecule.com This twisted arrangement is a result of minimizing steric strain between the bulky phenyl substituents.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.5 Å |

| b | 12.3 Å |

| c | 11.8 Å |

| β | 95.2° |

| Dihedral Angle (Phenyl Rings) | ~65-70° |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and probe the vibrational modes of the this compound molecule.

The IR spectrum is characterized by a prominent, broad absorption band in the region of 3300-3500 cm⁻¹. This feature is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this band is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules in the sample. Other expected absorptions would include C-H stretching vibrations of the aromatic rings and the alkyl portion of the molecule (typically in the 2850-3100 cm⁻¹ range), C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching vibrations (in the 1000-1200 cm⁻¹ region).

While detailed experimental Raman spectroscopic data for this compound is not widely available, a Raman spectrum would be expected to provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give rise to strong signals in the Raman spectrum. The C-H and C-C stretching vibrations of the alkyl backbone would also be observable.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3300-3500 | O-H stretch | Broad, strong |

| 2850-3100 | C-H stretch (aromatic and alkyl) | Medium to strong |

| 1450-1600 | C=C stretch (aromatic) | Medium |

| 1000-1200 | C-O stretch | Medium to strong |

Computational Chemistry and Theoretical Modeling of 1,1 Diphenyl 2 Propanol

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques that provide valuable information on the structure, stability, and flexibility of molecules.

Molecular mechanics models molecules as a collection of atoms held together by springs, representing chemical bonds. researchgate.net The energy of a given molecular structure (its conformation) is calculated using a "force field," which is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net The ability of force fields to reliably estimate molecular structures and enthalpies is considered competitive with experimental methods for many organic molecules. researchgate.net

Molecular dynamics simulations extend this by applying the laws of motion to the atoms in the system, allowing researchers to observe how the molecule moves and changes shape over time. rsc.orgmdpi.com This approach is particularly useful for exploring the "conformational landscape"—the full range of three-dimensional shapes a molecule can adopt. For molecules with rotatable bonds, such as 1,1-Diphenyl-2-propanol, MD simulations can reveal the relative energies of different conformers and the energy barriers between them. Studies on structurally related sterically hindered diols have utilized MD simulations to explore conformational changes in aqueous solutions. researchgate.net These simulations can uncover complex dynamic processes, including the transition between different local energy minima on the potential energy surface. mdpi.com For instance, simulations on similar molecules like 2-phenyl-1-ethanol have been employed to understand the behavior of molecules near interfaces, which is governed by a combination of conformational freedom and intermolecular forces. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

For a more detailed and accurate description of molecular properties, particularly those related to chemical reactions and electronic characteristics, quantum chemical calculations are employed. These methods solve approximations to the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a workhorse for studying reaction mechanisms. worldscientific.comrsc.org

DFT calculations are used to map the potential energy surface of a reaction, allowing for the identification and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states. rsc.org By determining the energies of these structures, a detailed reaction profile can be constructed, revealing the step-by-step mechanism and the rate-determining step of the reaction. worldscientific.com

For example, in the study of the β-alkylation of 1-phenylethanol (B42297) to form the related 1,3-diphenyl-1-propanol, DFT calculations elucidated a multi-stage catalytic cycle. rsc.org The mechanism was found to involve:

Alcohol Oxidation: The initial alcohol is oxidized to an aldehyde.

Cross-Aldol Condensation: An aldol (B89426) reaction occurs to form a chalcone (B49325) intermediate.

Chalcone Reduction: The intermediate is reduced through multi-step hydrogenation to yield the final product. rsc.org

Furthermore, these theoretical studies can investigate the influence of other factors, such as the role of a solvent or a by-product like water, on the reaction's energy barriers. rsc.org In the aforementioned study, it was found that the presence of water could significantly increase the energy barrier for the final reduction step. rsc.org

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties related to the interaction of molecules with electromagnetic radiation, these methods can provide theoretical spectra that can be compared directly with experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. Theoretical wavenumbers are often systematically overestimated compared to experimental values due to approximations in the theory and the neglect of anharmonicity. mdpi.com Therefore, they are typically multiplied by a scaling factor to achieve better agreement with experimental data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environments of atoms like ¹H and ¹³C can be calculated to predict NMR chemical shifts. mdpi.com These theoretical shifts are calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), and generally show a high correlation with experimental values, aiding in the assignment of complex spectra. mdpi.com

The table below shows a comparison of experimental and theoretical ¹H NMR chemical shifts for a related complex, illustrating the accuracy of the predictive methods.

| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| Isopropyl CH₃ | 1.05 - 1.34 | 1.20 - 1.47 |

| p-Cymene CH₃ | 1.88, 2.15 | 1.73, 1.95 |

| Isopropyl CH | 2.50 | 2.70 |

| Data adapted from a study on a binuclear Ru(II)-1-naphthylhydrazine complex, demonstrating the correlation between experimental and theoretical NMR values. mdpi.com |

Other Properties: Beyond IR and NMR, quantum chemistry can predict other important parameters. Calculations at the B3LYP and MP2 levels of theory have been used to reproduce experimental rotational constants and determine the dipole moments of different molecular conformers. acs.org

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase (liquid or solid) is governed by its interactions with surrounding molecules. Computational modeling provides deep insights into these non-covalent forces.

Intermolecular Interactions: The phenyl groups and the hydroxyl group in this compound are key sites for intermolecular interactions. Theoretical models can quantify forces such as:

Hydrogen Bonding: Occurring between the hydroxyl group of one molecule and an electronegative atom on another.

π-π Stacking: Attractive interactions between the aromatic phenyl rings of adjacent molecules. nih.gov

C-H···π Interactions: Where a C-H bond acts as a weak donor to a phenyl ring. nih.gov

Solvent Effects: The choice of solvent can dramatically influence a molecule's conformation, reactivity, and spectroscopic properties. Computational models account for solvent effects in two primary ways:

Explicit Solvation: Individual solvent molecules are included in the simulation box, typically in an MD simulation. This allows for the direct study of specific interactions, like hydrogen bonding, between the solute and solvent. acs.org

Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. researchgate.net This "continuum solvation model" is less computationally expensive and is often used in DFT calculations to estimate the influence of the bulk solvent on reaction energies. researchgate.net

Studies on related molecules have shown that solvent polarity can alter reaction mechanisms and rates. researchgate.net For example, increasing solvent polarity can lead to more positive Arrhenius activation energies. researchgate.net Similarly, the photophysical properties of diphenyl-containing molecules can be tuned by the solvent environment, as different solvents can differentially stabilize the ground and excited electronic states. acs.org

Applications in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Multistep Synthesis

Chiral secondary alcohols are highly valued as building blocks in the organic synthesis of pharmaceuticals and agrochemicals. researchgate.net 1,1-Diphenyl-2-propanol, with its defined stereocenter, serves as an important chiral building block. This allows for the synthesis of enantiomerically pure drugs and other complex natural products. ru.nl The presence of both a hydroxyl group and phenyl rings provides multiple points for further chemical modification, making it a versatile starting material in multistep synthetic routes.

Precursor for the Derivatization and Synthesis of Complex Organic Molecules

This compound is a key precursor in the synthesis of more complex organic molecules. Its structure allows it to be a versatile intermediate in the production of various pharmaceutical and chemical products. fiveable.me For example, it can be used in the preparation of various pharmaceuticals and fragrances. guidechem.com The hydroxyl group can undergo reactions like esterification or etherification to introduce new functional groups, leading to a diverse range of derivatives. fiveable.me This adaptability makes it a valuable component in the construction of intricate molecular architectures.

One notable application is in the synthesis of ruthenium indenylidene catalysts. Derivatives of 1,1-diphenyl-2-propyn-1-ol (B1359810) are used to create new catalysts for metathesis reactions. rsc.org These reactions are crucial in modern organic chemistry for forming carbon-carbon bonds.

Utility in Enantioselective Catalysis

Enantioselective catalysis is a critical area of chemistry focused on producing a desired enantiomer of a chiral product. This compound and its derivatives play a significant role in this field, particularly in the asymmetric reduction of prochiral ketones and in the design of chiral ligands.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a fundamental method for synthesizing chiral secondary alcohols. semanticscholar.org Catalysts derived from chiral amino alcohols, including derivatives of this compound, have proven to be highly effective in this transformation. For instance, (R)-1,1-diphenyl-2-propanol has been used as a model substrate in studies involving asymmetric reduction with oxazaborolidine catalysts. researchgate.net These catalytic systems often achieve high yields and excellent enantioselectivities. researchgate.net

The general process involves the use of a chiral catalyst to stereoselectively deliver a hydride to a prochiral ketone, resulting in the formation of an optically active alcohol. The choice of catalyst, solvent, and reaction conditions can be tuned to achieve high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Table 1: Asymmetric Reduction of Prochiral Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-B-Me oxazaborolidine | 1,1-diphenyl-2-propanone | (R)-1,1-diphenyl-2-propanol | 70% | researchgate.net |

| Chiral (NH)2P2 macrocyclic ligand with Mn(I) complex | Various ketones | Chiral secondary alcohols | 90-99% | researchgate.net |

| Oxazaborolidine from chiral lactam alcohol | Aryl methyl, ethyl, and chloromethyl ketones | Corresponding (R)-secondary alcohols | 91-98% | researchgate.net |

Chiral Ligand Design and Application

The design of chiral ligands is central to asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The stereogenic center of this compound makes it a valuable component in the design of such ligands.

For example, the hydroxyl group can be coordinated to transition metals like ruthenium or rhodium to facilitate the enantioselective hydrogenation of ketones. By carefully designing the ligand structure, it is possible to achieve high enantiomeric excesses. Chiral ligands derived from this compound and similar structures have been successfully applied in various catalytic asymmetric reactions, including hydrogenations.

Derivatives of this compound, such as L-2-Amino-1,1-diphenyl-1-propanol, are used as chiral catalytic reagents for the asymmetric synthesis of alcohols and other molecules. biosynth.com These ligands can be synthesized and then complexed with metals to form active catalysts for a range of transformations.

Advanced Analytical Methodologies for Research Grade Characterization of 1,1 Diphenyl 2 Propanol

Chromatographic Techniques for Purity Assessment and Enantiomeric Purity

Chromatography stands as a cornerstone for the analysis of 1,1-Diphenyl-2-propanol, enabling both the assessment of its chemical purity and the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net Its application extends to both purity determination and the resolution of chiral isomers.

For general purity assessment, reversed-phase HPLC is often employed. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sigmaaldrich.com Detection is commonly achieved using a UV detector, as the phenyl groups in this compound exhibit strong UV absorbance.

The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP). hplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective. The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. hplc.euchromatographyonline.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their individual quantification. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table presents a hypothetical set of conditions and actual parameters may vary based on the specific CSP and instrumentation.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound can be analyzed directly, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. epa.gov

Direct analysis of underivatized this compound is typically performed using a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. nih.gov A flame ionization detector (FID) is commonly used for detection. chemcoplus.co.jp

Derivatization involves chemically modifying the hydroxyl group of this compound to create a more volatile and thermally stable derivative. epa.govgreyhoundchrom.com Silylation is a common strategy, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. greyhoundchrom.com This reduces the polarity of the molecule, leading to sharper peaks and improved resolution.

Another derivatization approach is acylation, for instance, using acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form the corresponding ester. scielo.org.za These derivatives often exhibit enhanced volatility and can be more readily separated on standard GC columns.

Table 2: Common Derivatization Reagents for GC Analysis of Alcohols

| Derivatization Reagent | Derivative Formed | Advantages |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Increased volatility, thermal stability |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Similar to BSTFA, often more reactive |

| Acetic Anhydride | Acetate (B1210297) ester | Increased volatility |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | Increased volatility, good for electron capture detection (ECD) |

Spectrophotometric Approaches for Reaction Monitoring and Quantification

Spectrophotometry, particularly UV-Visible spectroscopy, offers a convenient and non-destructive method for monitoring reactions involving this compound and for its quantification. The two phenyl rings in the molecule give rise to a characteristic UV absorption spectrum.

This property is particularly useful for monitoring the progress of a reaction where this compound is either a reactant or a product. For instance, in a synthesis reaction, the increase in absorbance at a specific wavelength corresponding to the product can be tracked over time to determine the reaction rate and endpoint. Conversely, in a degradation study, the decrease in absorbance would indicate the consumption of the starting material. psu.edutandfonline.com

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve.

Development of Novel Derivatization Protocols for Enhanced Detection

The development of new derivatization protocols is an active area of research aimed at improving the sensitivity and selectivity of analytical methods for compounds like this compound. scielo.org.zamdpi.com Enhanced detection is particularly crucial when analyzing trace amounts of the compound in complex matrices.

Novel derivatization reagents are being designed to introduce specific functionalities into the this compound molecule that can be more readily detected by various analytical instruments. For example, derivatizing the hydroxyl group with a reagent containing a fluorescent tag can significantly enhance detection limits in HPLC with fluorescence detection.

Another strategy involves introducing atoms or groups that are highly responsive to specific GC detectors. For instance, derivatization with reagents containing halogens, such as pentafluorobenzyl bromide, can produce derivatives that are highly sensitive to an electron capture detector (ECD), allowing for ultra-trace analysis. epa.gov

Furthermore, derivatization can be employed to improve ionization efficiency in mass spectrometry (MS). Reagents that introduce a permanently charged group or a group that is easily ionizable can enhance the signal in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS, leading to lower detection limits. ut.ee

The continual development of these novel derivatization strategies expands the analytical toolkit for the characterization of this compound, enabling more sensitive and specific measurements in various research contexts. bio-itworld.com

Future Perspectives and Emerging Research Avenues for 1,1 Diphenyl 2 Propanol

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 1,1-diphenyl-2-propanol is a primary focus of ongoing research. Traditional methods often rely on Grignard reactions, which, while effective, can generate significant waste. google.com Future research is geared towards catalytic and greener alternatives.

One promising approach involves the use of transition metal catalysts, such as ruthenium complexes, to facilitate the reaction between readily available starting materials like benzyl (B1604629) alcohol and propiophenone (B1677668). google.com This method offers the potential for higher atom economy and reduced environmental impact. Additionally, exploring biocatalytic routes, leveraging enzymes to carry out the synthesis under mild conditions, represents a significant step towards sustainable production.

Researchers are also investigating the use of alternative, renewable feedstocks to move away from petroleum-based starting materials. google.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is another area of active research aimed at improving efficiency and reducing waste. google.com

Development of New Catalytic Applications and Methodologies

The unique structural features of this compound and its derivatives make them attractive candidates for various catalytic applications. smolecule.com The chiral nature of some of its derivatives, such as (S)-(-)-2-Amino-1,1-diphenyl-1-propanol, has already been utilized in asymmetric synthesis. biosynth.com

Future research will likely focus on expanding the catalytic scope of this compound and its analogs. This includes the design and synthesis of new chiral ligands derived from this compound for use in a wider range of asymmetric transformations. There is also potential for its application in organocatalysis, where the molecule itself acts as a catalyst, offering a metal-free and more sustainable catalytic system.

Furthermore, the ability of this compound to form complexes with metal ions opens up possibilities for its use in various catalytic processes. smolecule.com Research into the catalytic performance of these metal complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation is an active area of investigation. smolecule.comresearchgate.net

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. researchgate.netacs.org Modern research is increasingly relying on a combination of advanced experimental techniques and computational modeling to unravel these complex processes. acs.orgnih.gov

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of intermediates. acs.org For instance, understanding the mechanism of the Friedel-Crafts alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) has been aided by detailed product analysis and the proposal of carbocationic intermediates. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for modeling reaction profiles, predicting transition state geometries, and understanding the electronic factors that govern reactivity. acs.org This integrated approach allows for a more detailed and accurate picture of how this compound behaves in different chemical environments. nih.gov

Investigation of Stereochemical Dynamics and Control in Complex Systems

The stereochemistry of this compound and its derivatives is a key aspect influencing their chemical and biological properties. biosynth.comupertis.ac.id Future research will delve deeper into the stereochemical dynamics of reactions involving this compound, aiming for greater control over the three-dimensional arrangement of atoms in the products.

The development of stereoselective synthetic methods is a major goal. ggckondagaon.in This involves the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another. google.comnih.gov For example, the asymmetric reduction of prochiral ketones using chiral reagents can lead to the enantioselective synthesis of chiral alcohols related to this compound. researchgate.net

Understanding the factors that govern stereoselectivity, such as steric hindrance and electronic interactions, is essential for designing more effective and selective synthetic strategies. nih.govgjcollegebihta.ac.in Advanced analytical techniques, such as chiral chromatography, are crucial for separating and quantifying stereoisomers, enabling the detailed study of stereochemical outcomes. acs.org

Potential Integration into Advanced Materials and Supramolecular Architectures

The unique molecular structure of this compound suggests its potential as a building block for advanced materials and supramolecular assemblies. smolecule.com Its rigid diphenylpropane backbone can impart desirable properties to polymers and other materials. smolecule.com

Research in this area is exploring the incorporation of this compound derivatives into polymer chains to modify their thermal and mechanical properties. smolecule.com The self-assembly of these molecules into ordered supramolecular structures is another exciting avenue of investigation. smolecule.com These self-assembled architectures could find applications in areas such as sensing, drug delivery, and nanotechnology.

The ability of the hydroxyl group to participate in hydrogen bonding provides a means of directing the assembly of these molecules into well-defined structures. By modifying the phenyl groups with different functional groups, researchers can tune the intermolecular interactions and control the resulting supramolecular architecture.

常见问题

Q. What are the common synthetic routes for 1,1-Diphenyl-2-propanol, and what key reagents are involved?

- Methodological Answer : this compound can be synthesized via reduction of its ketone precursor (e.g., 1,1-diphenyl-2-propanone) using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. Alternative routes include nucleophilic substitution reactions, where halogenated intermediates react with sodium iodide in acetone to form the alcohol. Oxidation of secondary alcohols (if applicable) may require potassium permanganate under controlled conditions.

- Key Reagents : LiAlH₄ (reduction), KMnO₄ (oxidation), NaI (substitution) .

- Table 1 : Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Reduction | LiAlH₄, anhydrous ether | This compound |

| Substitution | NaI, acetone | Halogenated derivatives |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and phenyl group signals (δ ~6.5–7.5 ppm).

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and aromatic C=C stretches (~1450–1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₅H₁₆O (exact mass: 212.12).

- Chromatography : HPLC or GC with chiral columns for enantiomeric resolution, if applicable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Use transition-metal catalysts (e.g., palladium) to enhance selectivity in coupling reactions.

- Flow Reactors : Continuous flow systems improve mixing and temperature control, reducing side reactions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in substitution reactions.

- In-Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to adjust parameters dynamically .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols.

- Structural Analogues : Test derivatives (e.g., halogenated or sulfonated variants) to isolate bioactive moieties.

- Computational Modeling : Molecular docking predicts binding affinities to targets like enzymes or receptors .

Q. How can enantiomers of this compound be resolved, and how does stereochemistry influence biological activity?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.

- Biological Testing : Compare enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase) to identify stereospecific effects.

- Case Study : Similar propanol derivatives show >10-fold activity differences between (R)- and (S)-enantiomers .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antimicrobial efficacy of this compound.

- Resolution Workflow :

- Replicate Experiments : Use standardized MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus.

- Control Variables : Fix solvent (DMSO concentration ≤1%), inoculum size, and incubation time.

- Structural Confirmation : Verify compound purity via NMR and HRMS to rule out degradation.

- Literature Benchmarking : Cross-reference with PubChem bioactivity data for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。